3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid
CAS No.: 2097973-69-6
Cat. No.: VC3187416
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097973-69-6 |
|---|---|
| Molecular Formula | C12H11FN2O2 |
| Molecular Weight | 234.23 g/mol |
| IUPAC Name | 3-fluoro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C12H11FN2O2/c13-8-3-4-15-10-2-1-7(12(16)17)5-9(10)14-11(15)6-8/h1-2,5,8H,3-4,6H2,(H,16,17) |
| Standard InChI Key | XYIRDEVSSMFVOY-UHFFFAOYSA-N |
| SMILES | C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CC1F |
| Canonical SMILES | C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CC1F |
Introduction
Chemical Identity and Structural Properties
Basic Identification
3-Fluoro-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic organic compound with several distinctive structural features. It is formally registered with CAS number 2097973-69-6, which serves as its unique identifier in chemical databases . The molecular formula of this compound is C₁₂H₁₁FN₂O₂, indicating a structure comprising 12 carbon atoms, 11 hydrogen atoms, a single fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms, consistent with its structural representation . This precise molecular composition yields a calculated molecular weight of 234.23 g/mol, which is an important parameter for analytical identification and characterization .
Structural Framework
The compound features a complex heterocyclic system built around an imidazo[1,2-a]pyridine core. This core structure appears in many biologically active compounds, including compounds described in the available literature such as Imidazo[1,2-a]pyridine-3-carboxylic acid . The tetrahydrobenzo fusion represents a partially saturated benzene ring fused to the core structure, creating the expanded tetrahydrobenzo imidazo[1,2-a]pyridine system. This structural scaffold is similar to other compounds in the literature such as 4-(2,2-Difluoroethyl)-7-methoxy-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyridine .
Key Functional Groups
The compound contains two principal functional groups that significantly influence its chemical behavior and potential biological activity:
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The carboxylic acid group (-COOH) at the 7-position, which contributes acidic properties and provides a site for potential derivatization through esterification or amide formation
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The fluorine atom at the 3-position, which can enhance metabolic stability and modify the electronic properties of the molecule
This combination of features is summarized in Table 1 below:
Physicochemical Properties
Solubility Profile
The presence of both hydrophobic (tetrahydrobenzo and imidazopyridine) and hydrophilic (carboxylic acid) moieties suggests a complex solubility profile. The carboxylic acid functional group likely confers some water solubility under basic conditions through formation of the corresponding carboxylate salt. In organic solvents, the compound would be expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately polar solvents like alcohols and chloroform.
Acid-Base Properties
The carboxylic acid group at the 7-position makes this compound weakly acidic. Based on typical carboxylic acid pKa values, the compound would be expected to have a pKa in the range of 3-5, though the exact value may be influenced by the electronic effects of the heterocyclic system and the fluorine substituent.
Synthetic Approaches
Related Synthetic Methods
The synthesis of 4-(2,2-Difluoroethyl)-7-methoxy-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyridine (3k) provides valuable insights into potential synthetic routes for our target compound . This analog was reported as a white solid with 71% yield, suggesting efficient synthetic methodologies exist for this class of compounds. The synthesis likely involves cyclization reactions to form the heterocyclic ring system, followed by functionalization to introduce the specific substituents.
Based on similar structures in the literature, key reaction types may include:
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Condensation reactions to form the imidazo[1,2-a]pyridine core
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Reduction steps to generate the tetrahydro portion of the molecule
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Functionalization reactions to introduce the carboxylic acid and fluorine substituents
Spectroscopic Characterization
Mass Spectrometry
The molecular ion peak would be expected at m/z 234, corresponding to the molecular weight of C₁₂H₁₁FN₂O₂. High-resolution mass spectrometry (HRMS) would provide confirmation of the molecular formula through accurate mass measurement, following similar protocols to those used for related compounds .
Research Status and Future Directions
Current Research Landscape
The development of synthetic methodologies for accessing CF₂H-substituted polycyclic imidazoles represents an important advancement in this field, potentially enabling more efficient preparation of our target compound and related analogs .
Knowledge Gaps and Research Opportunities
Several important knowledge gaps exist regarding 3-Fluoro-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyridine-7-carboxylic acid:
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Detailed synthetic procedures specific to this compound
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Comprehensive physical and spectroscopic characterization
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Biological activity and structure-activity relationships
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Crystal structure and three-dimensional conformation
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Potential applications in medicinal chemistry or materials science
These knowledge gaps present significant opportunities for future research, including:
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Development of efficient synthetic routes
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Exploration of biological activity through screening programs
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Computational studies to predict properties and potential applications
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Structure-activity relationship studies through the synthesis of analogs
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Investigation of potential applications in drug discovery programs
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